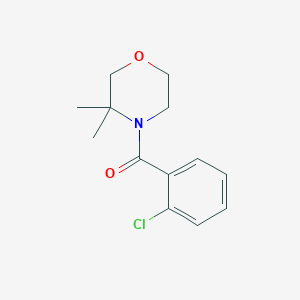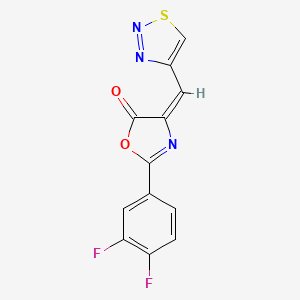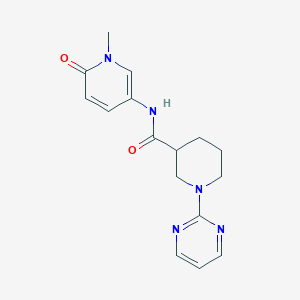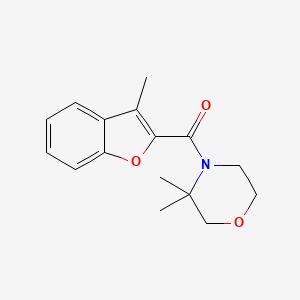
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. CDM is a synthetic compound that belongs to the class of morpholine derivatives and is widely used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to exert its biological effects by modulating ion channels in the nervous system. This compound has been shown to selectively block voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This blockade of sodium channels results in a decrease in neuronal excitability and can lead to the suppression of seizures and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in rodents and to alleviate neuropathic pain. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have a low toxicity profile and does not exhibit significant adverse effects in animal models.
实验室实验的优点和局限性
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has several advantages as a tool in scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be controlled through purification techniques such as column chromatography. This compound also exhibits a high degree of selectivity for sodium channels, making it a useful tool for studying the role of these channels in neuronal signaling. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its effects on other ion channels and neurotransmitter systems are not well characterized. In addition, this compound may not be suitable for all types of experiments due to its selectivity for sodium channels.
未来方向
There are several future directions for the study of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone. One area of research is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of research is the investigation of the effects of this compound on other ion channels and neurotransmitter systems. This could lead to the identification of new targets for drug discovery and the development of more selective and effective drugs. Finally, the use of this compound as a tool in neuroscience research could lead to a better understanding of the role of ion channels in neuronal signaling and the development of new therapies for neurological disorders.
合成方法
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with 3,3-dimethylmorpholine, followed by the addition of a reducing agent such as sodium borohydride. The final product is obtained after purification through column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
科学研究应用
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain. In addition, this compound has been used as a tool in neuroscience research to study the role of ion channels in neuronal signaling.
属性
IUPAC Name |
(2-chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2)9-17-8-7-15(13)12(16)10-5-3-4-6-11(10)14/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCQXHGYWDAHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)



![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)